Lanthanum sulfate

Beschreibung

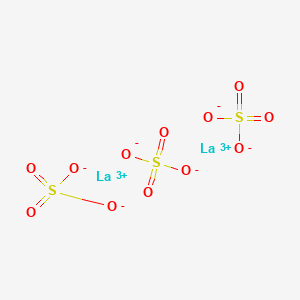

Structure

2D Structure

Eigenschaften

IUPAC Name |

lanthanum(3+);trisulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2La.3H2O4S/c;;3*1-5(2,3)4/h;;3*(H2,1,2,3,4)/q2*+3;;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQEHIYWBGOJJDM-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[La+3].[La+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

La2(SO4)3, La2O12S3 | |

| Record name | Lanthanum(III) sulfate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/w/index.php?title=Lanthanum(III)_sulfate&action=edit&redlink=1 | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00890640 | |

| Record name | Sulfuric acid, lanthanum(3+) salt (3:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00890640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

566.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nonahydrate: Solid; [Merck Index] White odorless powder; [Alfa Aesar MSDS] Soluble in water; [Nordberg, p. 904] | |

| Record name | Lanthanum sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21090 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10099-60-2 | |

| Record name | Lanthanum sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010099602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, lanthanum(3+) salt (3:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfuric acid, lanthanum(3+) salt (3:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00890640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dilanthanum(3+) trisulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.204 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LANTHANUM SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4636PY459O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Lanthanum Sulfate Systems

Hydrothermal Synthesis Approaches

Hydrothermal synthesis is a versatile and widely employed method for crystallizing lanthanum sulfate (B86663) compounds. smolecule.com This technique involves chemical reactions in aqueous solutions at elevated temperatures and pressures, facilitating the dissolution of reactants and the subsequent crystallization of products with controlled size and morphology. smolecule.com

Controlled Crystallization Pathways

The control of crystallization pathways under hydrothermal conditions is crucial for obtaining specific phases and structures of lanthanum sulfate. By carefully manipulating reaction parameters such as temperature, pH, and reactant concentrations, researchers can direct the formation of desired products. For instance, the hydrothermal treatment of lanthanum oxide or hydroxide (B78521) with sulfuric acid can yield high-purity crystals. smolecule.com

The use of organic templates, such as ethylenediamine (B42938) (en), has been shown to direct the formation of novel layered this compound structures. rsc.orgrsc.org In one example, a two-dimensional layered this compound, [C₂N₂H₁₀][La₂(H₂O)₄(SO₄)₄]·2H₂O, was synthesized hydrothermally. rsc.orgrsc.org The structure consists of inorganic zigzag layers of lanthanum polyhedra and sulfate tetrahedra, with the protonated amine molecules and water molecules situated in the interlayer spaces. rsc.orgrsc.org This demonstrates how organic molecules can act as structure-directing agents, leading to complex, open-framework materials. rsc.org

Systematic studies on the hydrothermal synthesis of double lanthanum sulfates have also led to the discovery of new phases. For example, a new polymorphic form of ammonium (B1175870) this compound, β-(NH₄)La(SO₄)₂, was synthesized from a mixture of La₂(SO₄)₃·8H₂O and (NH₄)₂SO₄ in water, heated at 150 °C for three days. cambridge.org

In-Situ Precursor Decomposition Strategies (e.g., Solvothermal Decomposition of Dimethyl Sulfoxide)

A novel approach to synthesizing this compound frameworks involves the in-situ generation of sulfate anions from a precursor. One such method is the solvothermal decomposition of dimethyl sulfoxide (B87167) (DMSO). rsc.org When heated, DMSO can decompose to provide a source of sulfate ions for the reaction. rsc.orgacs.org This strategy has been successfully employed in the synthesis of heterometallic inorganic frameworks. rsc.org

For instance, one-pot solvothermal reactions utilizing the in-situ decomposition of DMSO have produced heterometallic frameworks with the general formula [KLn(SO₄)₂H₂O], where Ln represents a lanthanide element. rsc.org This in-situ generation of sulfate anions can enhance reactivity and lead to the formation of new three-dimensional lanthanide sulfate frameworks. rsc.org While this specific example does not include lanthanum, the principle is applicable to the synthesis of lanthanum-containing frameworks. The decomposition of DMSO near its boiling point (189 °C) can be autocatalytic, generating various acidic byproducts that can influence the reaction. acs.org

Thermal Dehydration Routes to Anhydrous this compound Polymorphs

Thermal dehydration of hydrated this compound is a common method to obtain its anhydrous polymorphs. The process involves heating a hydrated salt, such as La₂(SO₄)₃·9H₂O, to drive off water molecules. The temperature and heating rate are critical parameters that determine the final crystalline phase of the anhydrous product.

A study on the thermal dehydration of La₂(SO₄)₃·9H₂O revealed a multi-step process. mdpi.com

Step 1 (75–160 °C): Removal of five water molecules to form La₂(SO₄)₃·4H₂O. mdpi.com

Subsequent Steps: Further heating leads to the complete removal of water, yielding anhydrous this compound. mdpi.com

Heating the nonahydrate in a muffle furnace at 500 °C for 24 hours produces a polycrystalline anhydrous product. mdpi.com This process can lead to the formation of a new polymorphic modification, β-La₂(SO₄)₃, which crystallizes in the monoclinic C2/c space group. mdpi.comresearchgate.net This anhydrous form is stable up to 860 °C. mdpi.com Above this temperature, it begins to decompose, first to lanthanum oxysulfate (La₂O₂SO₄) and finally to lanthanum oxide (La₂O₃) at even higher temperatures. mdpi.comkashanu.ac.ir

The dehydration of other hydrated lanthanide sulfates, such as Pr₂(SO₄)₃·8H₂O, can initially form an X-ray amorphous product, which then crystallizes into the anhydrous form upon further heating. nih.gov

Precipitation-Based Synthesis Protocols

Precipitation is a straightforward and widely used technique for synthesizing this compound. smolecule.com This method typically involves mixing aqueous solutions of a soluble lanthanum salt, such as lanthanum nitrate (B79036), with a sulfate source, like sodium sulfate. smolecule.com The insoluble this compound precipitates out of the solution and can be collected by filtration and then dried. smolecule.com

Reverse precipitation is a variation of this method where a lanthanum nitrate solution is used to precipitate lanthanum hydroxide onto the surface of another material, which can then be further reacted. nih.govcenaprot.mx While this example focuses on lanthanum aluminate, the principle of controlled precipitation is broadly applicable.

The precipitation of this compound can also be influenced by the presence of other ions. For example, studies on the crystallization of barium sulfate have shown that lanthanum ions can impact the growth rate and morphology of the crystals, suggesting that lanthanum can be incorporated into the crystal lattice. acs.orgresearchgate.net

Design and Synthesis of Complex this compound Frameworks

The ability of the sulfate group to form diverse structural arrangements has been exploited in the design and synthesis of complex this compound frameworks. psu.edu These frameworks can exhibit a range of dimensionalities, from one-dimensional chains to three-dimensional open frameworks. rsc.orgacs.org

The synthesis often employs hydrothermal or solvothermal methods, where the choice of reactants, solvents, and reaction conditions plays a crucial role in determining the final structure. smolecule.comaip.org The use of organic templates or structure-directing agents is a key strategy in creating these complex architectures. rsc.orgpsu.edu For example, organically templated metal sulfates have been synthesized using various organic amines under hydrothermal conditions. rsc.org

Heterometallic Lanthanum Sulfates (e.g., Alkali, Ammonium)

The incorporation of a second metal cation, such as an alkali metal or ammonium, into the this compound structure leads to the formation of heterometallic frameworks with unique properties.

Alkali Lanthanum Sulfates: The synthesis of alkali lanthanum sulfates often involves hydrothermal or precipitation methods. For example, a chiral sodium this compound, NaLa(SO₄)₂(H₂O), has been synthesized through the combination of sodium and lanthanum cations. acs.orgrsc.org This compound was prepared via a hydrothermal reaction. acs.org The precipitation of sodium this compound hydrate (B1144303) (NaLa(SO₄)₂·H₂O) has also been demonstrated from sulfuric acid solutions. researchgate.net

The preparation of crystalline potassium this compound has been achieved by adding a concentrated aqueous solution of lanthanum ammonium nitrate to a concentrated solution of potassium sulfate. akingmundo.com

Ammonium Lanthanum Sulfates: Ammonium lanthanum sulfates are another important class of heterometallic compounds. A new variety, β-(NH₄)La(SO₄)₂, was synthesized hydrothermally by heating a mixture of this compound octahydrate and ammonium sulfate in water. cambridge.orgresearchgate.net The synthesis of ammonium lanthanum disulfate, (NH₄)La(SO₄)₂, can also be achieved by reacting lanthanum(III) oxide or chloride with ammonium sulfate in an aqueous solution. ontosight.ai The resulting crystal structure can be influenced by the synthesis conditions, leading to different polymorphs. researchgate.net A double-salt strategy has also been employed to synthesize La(NH₄)(SO₄)₂. nih.gov

The following table summarizes the synthesis conditions for some heterometallic lanthanum sulfates:

| Compound | Synthesis Method | Starting Materials | Temperature (°C) | Duration | Ref. |

| β-(NH₄)La(SO₄)₂ | Hydrothermal | La₂(SO₄)₃·8H₂O, (NH₄)₂SO₄, H₂O | 150 | 3 days | cambridge.org |

| NaLa(SO₄)₂(H₂O) | Hydrothermal | Not specified | Not specified | Not specified | acs.org |

| K₂SO₄·La₂(SO₄)₃·2H₂O | Precipitation | Lanthanum ammonium nitrate, Potassium sulfate | 75 | 1.5 hours | akingmundo.com |

| La(NH₄)(SO₄)₂ | Aqueous Solution | La₂O₃/LaCl₃, (NH₄)₂SO₄ | Not specified | Not specified | ontosight.ai |

Lanthanide Triphosphonate-Sulfate Hybrid Materials

The incorporation of sulfate ions into lanthanide triphosphonate frameworks has been explored as a method to create novel hybrid materials. acs.org Research in this area has led to the synthesis and characterization of new families of lanthanide-sulfate-nitrilo(trismethylenephosphonates). acs.org These materials are coordination polymers formed from the combination of lanthanide ions (Ln³⁺), nitrilo-tris(methylenephosphonic acid) (H₆NMP), and sulfate ions. nih.govresearchgate.net

The synthesis of these hybrid materials is typically achieved through crystallization at room temperature (25 °C) over several days. acs.orgitmo.ru The process involves the reaction of a lanthanide salt with H₆NMP in an aqueous solution, with the addition of sulfuric acid. acs.orgitmo.ru The specific polymorph that crystallizes is dependent on the concentration of sulfuric acid used in the reaction mixture. acs.orgitmo.ru

Key reagents used in the synthesis are detailed in the table below.

| Reagent | Role | Source(s) of Information |

| Hydrated Lanthanide Nitrate or Chloride Salts | Source of Lanthanide Ions (Ln³⁺) | acs.orgnih.gov |

| Nitrilo-tris(methylenephosphonic acid) (H₆NMP) | Organic Triphosphonate Ligand | acs.orgnih.gov |

| Sulfuric Acid (H₂SO₄) | Source of Sulfate Ions & Controls Polymorph Formation | acs.orgnih.gov |

| Deionized (DI) Water | Solvent | acs.orgnih.gov |

Research Findings

Detailed studies have successfully isolated two distinct families of sulfate-containing lanthanide triphosphonate polymorphs, designated as Series I and Series II. acs.orgnih.govresearchgate.net The formation of either series is directed by the volume of sulfuric acid added to the synthesis mixture. acs.orgitmo.ru

Series I compounds are formed when lower volumes of 95% H₂SO₄ are used, ranging from 0.5 mL to 3.5 mL. acs.orgitmo.ru

Series II compounds are obtained when higher volumes of 95% H₂SO₄, up to 5 mL, are added. acs.orgitmo.ru

The general formulas and the specific lanthanide ions incorporated into each series are summarized in the following table.

| Series | General Formula | Included Lanthanide (Ln³⁺) Ions |

| Series I | Ln₂(H₄NMP)₂(H₂O)₄₂·nH₂O (where n = 4–5) | Pr³⁺, Nd³⁺, Sm³⁺, Eu³⁺, Gd³⁺, Tb³⁺, Er³⁺, Yb³⁺ |

| Series II | [Ln(H₅NMP)]SO₄·2H₂O | Pr³⁺, Nd³⁺, Eu³⁺, Gd³⁺, Tb³⁺ |

A specific example of the synthesis for a Series I compound, Pr-I*, involved dissolving 0.25 mmol of Pr(NO₃)₃·6H₂O in 5 mL of deionized water. acs.orgitmo.ru This solution was then added to 0.217 mL of an aqueous H₆NMP solution (containing 0.47 mmol H₆NMP). acs.orgitmo.ru Finally, 0.5 mL of 95% H₂SO₄ was added, and the resulting mixture was left to crystallize at room temperature for several days. acs.orgitmo.ru Attempts to synthesize Series II compounds with lanthanides beyond Tb³⁺ were reported to be unsuccessful. acs.orgitmo.ru

These synthetic methodologies demonstrate a controlled approach to producing distinct crystalline phases of lanthanide triphosphonate-sulfate hybrids by carefully manipulating the reaction conditions, specifically the concentration of sulfuric acid. acs.orgitmo.ru

Structural Characterization and Crystallography of Lanthanum Sulfate Compounds

Polymorphism and Anhydrous Lanthanum Sulfate (B86663) Crystal Structures

Anhydrous lanthanum sulfate (La₂[SO₄]₃) exhibits polymorphism, meaning it can exist in more than one crystal structure. A notable polymorphic modification, designated as the β-phase, has been identified through the thermal dehydration of this compound nonahydrate. mdpi.com While other structural types, such as one isostructural with Nd₂(SO₄)₃, have been proposed, the β-phase has been subject to detailed crystallographic study. mdpi.com

Beta-Phase Crystallography (e.g., Monoclinic System, C2/c Space Group)

The β-phase of anhydrous this compound (β-La₂[SO₄]₃) has been structurally characterized using powder X-ray diffraction. mdpi.com It crystallizes in the monoclinic system with a C2/c space group. mdpi.comresearchgate.netresearchgate.net This structure is of the KTh₂(PO₄)₃ type. mdpi.comresearchgate.net The crystal structure consists of [LaO₉]n chains, which are key to its thermal properties. mdpi.comresearchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a | 17.6923(9) Å |

| b | 6.9102(4) Å |

| c | 8.3990(5) Å |

| β | 100.321(3)° |

| Volume (V) | 1010.22(9) ų |

Temperature-Dependent Structural Modifications

The structure of β-La₂(SO₄)₃ shows interesting behavior with changes in temperature. Studies of its unit cell parameters between 300–450 K revealed an almost zero thermal expansion along the 'a' crystallographic axis. mdpi.comresearchgate.net This phenomenon is attributed to the stretching of the [LaO₉]n chains along the 'c' direction, which occurs without a significant change in the layer thickness along the 'a' direction. mdpi.comresearchgate.net The anhydrous β-La₂(SO₄)₃ phase is thermally stable up to 860 °C. mdpi.com Beyond this temperature, it begins to decompose, first forming lanthanum oxysulfate (La₂O₂SO₄) in the range of 860–1050 °C, which then further decomposes to lanthanum oxide (La₂O₃) at higher temperatures. mdpi.com

Hydrated this compound Structures (Crystallohydrates)

This compound is known to form various hydrates (crystallohydrates), with the nonahydrate (La₂[SO₄]₃·9H₂O) being the most common form. wikipedia.orgontosight.ai However, other hydrates with different water content, such as octahydrates, are also known, particularly for the larger rare-earth ions like lanthanum. mdpi.com

Dehydration-Induced Structural Transformations

The thermal dehydration of this compound nonahydrate (La₂[SO₄]₃·9H₂O) is a multi-stage process that leads to the formation of several intermediate crystalline hydrates before yielding the anhydrous form. mdpi.com The process, investigated by differential thermal analysis and thermogravimetry (DTA/TG), involves distinct steps of water loss, each corresponding to a structural transformation. mdpi.comresearchgate.net

| Stage | Temperature Range (°C) | Process | Resulting Compound |

|---|---|---|---|

| A | 75–160 | Loss of five water molecules | La₂(SO₄)₃·4H₂O (tetrahydrate) |

| B | 160–205 | Loss of two water molecules | La₂(SO₄)₃·2H₂O (dihydrate) |

| C | 205–240 | Loss of one water molecule | La₂(SO₄)₃·H₂O (monohydrate) |

| D | >240 | Loss of the final water molecule | β-La₂(SO₄)₃ (anhydrous) |

Data sourced from thermogravimetric analysis of La₂(SO₄)₃·9H₂O decomposition. mdpi.com

Structural Analysis of Specific Hydrate (B1144303) Forms

The most well-characterized hydrate is this compound nonahydrate (La₂[SO₄]₃·9H₂O). wikipedia.org Its structure was redetermined and found to crystallize in a hexagonal system with the P6₃/m space group. capes.gov.br In this structure, the lanthanum atoms exist in two different coordination environments. wikipedia.org The La(1) atom is coordinated to twelve oxygen atoms from six sulfate groups, while the La(2) atom is bonded to six water-oxygens and three oxygens from three sulfate groups. capes.gov.br The existence of other specific hydrates like the octahydrate (La₂[SO₄]₃·8H₂O) and a recently reported monohydrate (La₂[SO₄]₃·H₂O) is known, though they are part of a broader series of lanthanide sulfate hydrates. mdpi.comwikipedia.orgresearchgate.net

Double this compound Crystal Architectures

This compound readily forms double salts with alkali metals and other cations, leading to a wide variety of crystal architectures. These structures can be three-dimensional frameworks or layered arrangements, often templated by the secondary cation or organic molecules. psu.edursc.orgcambridge.org

Sodium Lanthanum Sulfates : The compound NaLa(SO₄)₂·H₂O features a structure composed of distorted Na-O₆ octahedra and La-O₉ complexes, which are described as distorted tricapped trigonal prisms, linked by tetrahedral sulfate ions. sigmaaldrich.com

Silver Lanthanum Sulfates : Double sulfates with silver, having the general formula AgLn(SO₄)₂·H₂O (where Ln can be La), have been synthesized. ukim.mk These compounds are isomorphous and crystallize in the hexagonal P3₁21 space group. ukim.mk The dehydration of the lanthanum double salt occurs in a single step, unlike other lanthanides in the series. ukim.mk

Ammonium (B1175870) Lanthanum Sulfates : At least two forms of anhydrous ammonium this compound, (NH₄)La(SO₄)₂, exist. cambridge.org The β-phase of (NH₄)La(SO₄)₂ was prepared hydrothermally and its structure was determined from powder diffraction data to be monoclinic (space group Pn). cambridge.org Its structure consists of anionic layers built from lanthanum atoms that are nine-fold coordinated to oxygen atoms from seven different sulfate groups. cambridge.org Ammonium ions are situated between these layers. cambridge.org Another compound, La(NH₄)(SO₄)₂, has been noted for its optical properties. nih.gov

Diamine-Templated Lanthanum Sulfates : Complex, hybrid organic-inorganic structures have been synthesized hydrothermally using diamines as templates. psu.edursc.org

La₂(H₂O)₂(C₄H₁₂N₂)(SO₄)₄, templated by piperazine, has a three-dimensional anionic open-framework structure with piperazinium cations in the cavities. psu.edursc.org

La₂(H₂O)₂(C₂H₁₀N₂)(SO₄)₆·4H₂O, templated by ethylenediamine (B42938), exhibits a layered structure where inorganic anionic sheets of this compound are separated by ethylenediammonium cations and water molecules. psu.edursc.org

Both of these diamine-templated compounds crystallize in the monoclinic system with the P2₁/c space group. psu.edursc.org

| Compound | Crystal System | Space Group | Key Structural Features |

|---|---|---|---|

| NaLa(SO₄)₂·H₂O | - | - | Distorted Na-O₆ octahedra and La-O₉ complexes. sigmaaldrich.com |

| AgLa(SO₄)₂·H₂O | Hexagonal | P3₁21 | Isomorphous with other early lanthanide silver sulfates. ukim.mk |

| β-(NH₄)La(SO₄)₂ | Monoclinic | Pn | Layered structure with nine-fold coordinated La. cambridge.org |

| La₂(H₂O)₂(C₄H₁₂N₂)(SO₄)₄ | Monoclinic | P2₁/c | 3D anionic open-framework with piperazinium cations. psu.edursc.org |

| La₂(H₂O)₂(C₂H₁₀N₂)(SO₄)₆·4H₂O | Monoclinic | P2₁/c | 2D layered structure with ethylenediammonium cations. psu.edursc.org |

Cation Coordination Environments and Polyhedral Connectivity

The crystal structures of this compound compounds are fundamentally defined by the coordination environment of the lanthanum (La³⁺) cation and the manner in which the resulting polyhedra connect with sulfate (SO₄²⁻) tetrahedra. nih.gov

The La³⁺ ion is characterized by a large ionic radius, which allows for high coordination numbers, typically ranging from 8 to 12. psu.edu In many this compound structures, lanthanum is nine-coordinate, forming a [LaO₉] polyhedron. cambridge.orgnih.govmdpi.com This coordination sphere is often described as a distorted tricapped trigonal prism. nih.goviucr.org For example, in ammonium aquabis(sulfato)lanthanate(III), (NH₄)[La(SO₄)₂(H₂O)], the La³⁺ cation is coordinated to eight oxygen atoms from six different sulfate groups and one oxygen atom from a water molecule, completing the LaO₉ polyhedron. nih.goviucr.org Similarly, in the β-polymorph of anhydrous this compound, β-La₂(SO₄)₃, the asymmetric unit cell contains a single La³⁺ ion coordinated by nine O²⁻ ions from surrounding sulfate groups, also forming [LaO₉] polyhedra. mdpi.com The nonahydrate form, La₂(SO₄)₃·9H₂O, crystallizes in a hexagonal system where the lanthanum atoms exist in two distinct coordination environments. wikipedia.org

The structural architecture of lanthanum sulfates is built upon the linkage of these lanthanum-oxygen polyhedra with sulfate tetrahedra. nih.gov The connectivity occurs through the sharing of oxygen atoms, either at the vertices or along the edges of the polyhedra and tetrahedra. nih.gov

In β-La₂(SO₄)₃, the [LaO₉] polyhedra are linked to each other by sharing edges, which forms two-dimensional layers. mdpi.com These layers are then connected by the sulfate tetrahedra to build the full three-dimensional structure. mdpi.com A different connectivity pattern is observed in (NH₄)[La(SO₄)₂(H₂O)], where the LaO₉ polyhedra and SO₄ tetrahedra are linked by sharing both common edges and vertices. nih.gov In this compound, each sulfate anion acts as a bridge, connecting to three different La³⁺ cations. nih.gov The sulfate groups themselves exhibit varied coordination modes; some are monodentate (linking to one La³⁺) while others are bidentate (linking to two La³⁺). nih.gov This complex bridging results in a robust three-dimensional anionic framework. nih.gov

The La-O bond distances in these structures vary depending on the specific coordination environment. In (NH₄)[La(SO₄)₂(H₂O)], the La-O bond lengths range from 2.472 Å to 2.637 Å. iucr.org Molecular dynamics simulations of lanthanum-containing glasses have found an average La-O bond distance of around 2.44 Å. nsf.gov The sulfate tetrahedra are typically slightly distorted from ideal geometry due to their role in bridging the lanthanum polyhedra. nih.goviucr.org

Table 2: Coordination and Connectivity in this compound Compounds

| Compound | La³⁺ Coordination Polyhedron | Connectivity | Structural Framework | Reference |

| β-La₂(SO₄)₃ | [LaO₉] | [LaO₉] polyhedra share edges to form 2D layers | 3D | mdpi.com |

| (NH₄)[La(SO₄)₂(H₂O)] | LaO₉ (distorted tricapped trigonal prism) | Polyhedra and tetrahedra link via common edges and vertices | 3D Anionic Framework | nih.gov, iucr.org |

| β-(NH₄)La(SO₄)₂ | Nine-fold coordination by sulfate oxygens | Lanthanum atoms and sulfate groups form anionic layers | Layered | cambridge.org |

| [C₂N₂H₁₀][La₂(H₂O)₄(SO₄)₄]·2H₂O | La(1)O₁₀, La(2)O₈ | Polyhedra and tetrahedra link to form ladder-like chains, which form zigzag layers | 2D Layered | rsc.org, rsc.org |

In hydrated forms of this compound, water molecules are not merely present but can be integral to the crystal structure, sometimes forming distinct channels that facilitate their diffusion. rsc.orgnih.gov These water channels are crucial for understanding the hydration and dehydration behavior of these materials, which is relevant for applications like thermochemical heat storage. rsc.org

The structure of hydrates can be classified based on how water is incorporated, with channel hydrates being one common type. nih.gov In these structures, water molecules occupy channels within the crystal lattice, and their removal or addition can occur without causing a total collapse of the framework. nih.gov

A theoretical study using first-principles calculations on La₂(SO₄)₃ has provided detailed insight into the diffusion of water within the crystal. rsc.org The simulations showed that water migrates while maintaining its molecular form. rsc.org The study identified potential diffusion pathways, revealing that while some movement is merely oscillatory, a specific pathway with a moderate energy barrier of 0.81 eV forms one-dimensional water channels along the rsc.org crystallographic direction. rsc.org The water diffusivity along these channels was estimated to be on the order of 10⁻¹⁰ cm² s⁻¹ at 523 K. rsc.org This suggests that rapid hydration and dehydration reactions reported for this compound are facilitated by these intrinsic 1D water channels in the bulk material. rsc.org

In more complex hydrated structures, such as thorium sulfates, elongated channels extending through the crystal framework are observed to contain water molecules. utexas.edu In organically templated lanthanum sulfates, water molecules, along with the organic cations, are located in the interlayer spaces or apertures of the framework, held in place by hydrogen bonding. rsc.orgpsu.edursc.org The dehydration of these compounds often proceeds in stages, indicating different bonding environments and diffusion pathways for the water molecules. psu.edu

Advanced Spectroscopic and Diffraction Techniques for Lanthanum Sulfate Research

X-ray Diffraction (Powder and Single-Crystal)

X-ray diffraction (XRD) is a fundamental technique for elucidating the atomic and molecular structure of crystalline materials like lanthanum sulfate (B86663). By analyzing the diffraction pattern produced when X-rays interact with a sample, researchers can determine lattice parameters, crystal system, and atomic positions. numberanalytics.com Both powder and single-crystal XRD methods are employed, each offering unique advantages. Powder XRD is valuable for phase identification and for studies where suitable single crystals cannot be obtained, while single-crystal XRD provides the most precise structural data. cambridge.orgacs.org For instance, the crystal structure of a new variety of ammonium (B1175870) lanthanum sulfate, β-(NH4)La(SO4)2, was solved from powder diffraction data due to the severe twinning of the hydrothermally synthesized crystals. cambridge.org

Rietveld Refinement for Structural Analysis

Rietveld refinement is a powerful computational method used to analyze powder diffraction data. numberanalytics.com It involves fitting a calculated diffraction pattern to the entire experimental pattern, allowing for the refinement of various structural and instrumental parameters. mdpi.com This technique has been successfully applied to determine and refine the crystal structures of various lanthanum-containing compounds. osti.govresearchgate.net In the case of β-(NH4)La(SO4)2, the Rietveld method was used to refine the atomic coordinates after the initial structure solution was determined using direct methods. cambridge.org The refinement was based on 707 reflections and involved 60 parameters, resulting in a good fit between the experimental and calculated patterns. cambridge.org

In-Situ X-ray Diffraction for Dynamic Processes

In-situ X-ray diffraction allows for the real-time observation of structural changes in materials as they are subjected to varying conditions such as temperature or pressure. numberanalytics.com This technique is particularly useful for studying dynamic processes like phase transitions, chemical reactions, and decomposition. numberanalytics.comnih.gov High-temperature powder X-ray diffraction, an in-situ method, has been used to investigate the thermal behavior and decomposition of lanthanum-bearing minerals. mdpi.com By collecting diffraction patterns at various temperatures, researchers can identify phase transformations and determine the stability ranges of different crystalline forms. nih.govmdpi.com

Thermogravimetric and Differential Thermal Analysis (TG/DTA)

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are thermal analysis techniques that provide information about the physical and chemical changes that occur in a material as a function of temperature. TGA measures the change in mass of a sample as it is heated, while DTA measures the temperature difference between a sample and a reference material. These methods are frequently used to study the thermal decomposition and stability of hydrated metal sulfates. scispace.comkdpublications.in For example, TGA was used to confirm the chemical formula of β-(NH4)La(SO4)2 by observing its decomposition into this compound at 345 °C. cambridge.org In studies of lanthanum adsorption on bentonite (B74815), TGA helped to categorize the mass loss into dehydration and dehydroxylation stages. mdpi.com

Vibrational Spectroscopy (Raman and Infrared)

Vibrational spectroscopy, which includes Raman and infrared (IR) spectroscopy, probes the vibrational modes of molecules. nih.govacs.org These techniques are complementary, as the selection rules for a vibration to be Raman or IR active differ. nih.govacs.org They are powerful tools for identifying functional groups and providing information about molecular structure and bonding in compounds like this compound. goldschmidtabstracts.inforesearchgate.net

Spectroscopic Signatures of Sulfate and Lanthanum Coordination

In this compound, the vibrational spectra are characterized by the distinct modes of the sulfate ion (SO₄²⁻) and vibrations involving the lanthanum-oxygen bonds. The sulfate ion, with tetrahedral symmetry, has four fundamental vibrational modes. The symmetric stretching mode (ν₁) is typically observed as a strong, sharp peak in the Raman spectrum, while the asymmetric stretching (ν₃) and bending (ν₄) modes are prominent in the infrared spectrum. nih.govmedcraveonline.com The positions and splitting of these bands can provide information about the coordination environment of the sulfate group, for instance, whether it is acting as a monodentate or bidentate ligand. cambridge.org The low-frequency region of the spectra contains information about the La-O vibrations, which directly probes the coordination of the lanthanum ion.

Mass Spectrometry for Speciation Studies (e.g., Nanoelectrospray Ionization Mass Spectrometry)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the identification and quantification of different chemical species in a sample. frontiersin.org Nanoelectrospray ionization (nanoESI) is a soft ionization technique particularly suited for studying kinetically labile complexes in solution, as it can gently transfer them into the gas phase for mass analysis. frontiersin.orgresearchgate.netacs.org

NanoESI-MS has been effectively used to study the complexation of lanthanum with sulfate ions in aqueous solutions. researchgate.netacs.org These studies have successfully detected gaseous species containing LaSO₄⁺ and La(SO₄)₂⁻, providing direct evidence for the formation of these complexes in solution. researchgate.netacs.org By analyzing the mass spectra, researchers can gain insights into the stoichiometry of the complexes formed. frontiersin.orgresearchgate.net Furthermore, by carefully controlling experimental conditions, it is possible to determine the formation constants of these species, which is crucial for understanding the speciation of lanthanum in sulfate-containing environments. researchgate.netacs.orgresearchgate.net

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) for Compositional Purity

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) is a powerful and widely utilized analytical technique for determining the elemental composition and purity of various materials, including this compound. lut.fiunil.ch This method is particularly well-suited for detecting and quantifying trace metallic impurities in high-purity rare earth element (REE) compounds. ku.ac.ke The technique's core advantages lie in its high sensitivity, multi-element detection capabilities, wide dynamic range, and high sample throughput. ku.ac.keresearchgate.net

The fundamental principle of ICP-OES involves introducing a sample, typically as an acidic aqueous solution, into a high-temperature argon plasma (around 10,000 K). unil.ch The intense heat of the plasma desolvates, vaporizes, and excites the atoms of the elements present in the sample. unil.ch As these excited atoms and ions relax to their ground state, they emit light at characteristic wavelengths for each element. The spectrometer collects this emitted light and separates it into its constituent wavelengths, with detectors measuring the intensity of the light at each specific wavelength. This intensity is directly proportional to the concentration of the element in the sample.

In the context of this compound, ICP-OES is instrumental in verifying the stoichiometry and, more critically, in identifying and quantifying trace elemental impurities. The presence of other rare earth elements or metallic contaminants can significantly alter the properties of the this compound for its intended high-tech applications. analytik-jena.com A crucial aspect of ensuring the quality of high-purity lanthanum compounds is the precise determination of these trace impurities. ku.ac.ke

However, the analysis of rare earth elements by ICP-OES presents significant challenges. analytik-jena.frazom.com REEs, including lanthanum, have complex, line-rich emission spectra, which can lead to severe spectral interferences where the emission line of an impurity element overlaps with a line from the lanthanum matrix. iaea.org Additionally, high concentrations of the lanthanum matrix can cause non-spectral, or matrix, effects that can either suppress or enhance the analyte signal, leading to inaccurate results. ku.ac.ke

To overcome these challenges, several strategies are employed:

High-Resolution Spectrometers: Modern high-resolution ICP-OES systems can effectively resolve many of the spectral interferences encountered in REE analysis. analytik-jena.comanalytik-jena.fr

Matrix Matching: Preparing calibration standards in a solution with a similar lanthanum concentration to the sample can help to compensate for matrix effects. iaea.org

Background Correction: Advanced background correction techniques are used to distinguish the analyte signal from the spectral background. rsc.org

Separation Techniques: In some cases, chromatographic methods may be used to separate the lanthanum matrix from the trace impurities before analysis. ku.ac.keresearchgate.net

Research in the field often focuses on optimizing these parameters to achieve the lowest possible detection limits and highest accuracy. For instance, in a study on the purity of high-purity lanthanum oxide, ICP-OES was used to determine the amount of unprecipitated lanthanum in the filtrate during the synthesis process, a critical step for accurately determining the final purity. frontiersin.org

Detailed Research Findings

While specific studies detailing the ICP-OES analysis of this compound are not abundant, the methodology is well-established for other high-purity rare earth compounds. For example, research on high-purity cerium oxide demonstrates the necessity of separation and preconcentration steps prior to ICP-AES (a related technique) analysis to overcome issues of spectral interference and insufficient sensitivity for determining trace REE impurities. ku.ac.ke Similarly, the determination of rare earth impurities in a gadolinium oxide matrix by ICP-OES requires careful selection of spectral lines and investigation of interferences. iaea.org

In a typical analysis of a high-purity lanthanum compound, a sample of this compound would be dissolved in dilute nitric acid. iaea.org This solution is then introduced into the ICP-OES instrument. The instrument's operating conditions, such as plasma power and nebulizer gas flow rate, are optimized for the analysis of rare earths.

The following tables represent typical data that would be generated during the ICP-OES analysis of a high-purity this compound sample.

Table 1: ICP-OES Instrumental Parameters for this compound Analysis

| Parameter | Value |

| Spectrometer | High-Resolution ICP-OES |

| RF Power | 1.3 kW |

| Plasma Gas Flow Rate | 12 L/min |

| Auxiliary Gas Flow Rate | 0.8 L/min |

| Nebulizer Gas Flow Rate | 0.7 L/min |

| Sample Uptake Rate | 1.0 mL/min |

| Viewing Configuration | Axial |

| Integration Time | 5 s |

Table 2: Analysis of Trace Impurities in a High-Purity this compound Sample

This table shows the results for the determination of common rare earth and other metallic impurities in a this compound sample, demonstrating the technique's ability to quantify contaminants at parts-per-million (ppm) levels.

| Element (Analyte) | Wavelength (nm) | Concentration (ppm) | Method Detection Limit (ppm) |

| Cerium (Ce) | 418.660 | 2.5 | 0.05 |

| Praseodymium (Pr) | 422.533 | <0.1 | 0.1 |

| Neodymium (Nd) | 406.109 | 1.2 | 0.1 |

| Samarium (Sm) | 359.260 | <0.1 | 0.1 |

| Europium (Eu) | 381.967 | 0.5 | 0.01 |

| Gadolinium (Gd) | 342.247 | <0.05 | 0.05 |

| Yttrium (Y) | 371.030 | 0.8 | 0.01 |

| Iron (Fe) | 259.940 | 3.1 | 0.01 |

| Calcium (Ca) | 317.933 | 5.4 | 0.02 |

| Magnesium (Mg) | 285.213 | 1.7 | 0.005 |

These findings underscore the capability of ICP-OES to provide the high-precision data necessary to certify the compositional purity of this compound, ensuring its suitability for advanced technological applications.

Theoretical and Computational Modeling of Lanthanum Sulfate Systems

Density Functional Theory (DFT) Applications

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to lanthanum sulfate (B86663) and related systems to predict properties that can be challenging to measure experimentally.

DFT calculations are instrumental in determining the electronic band structure of materials, which in turn governs their optical and electrical properties.

A study on a new polymorphic modification of anhydrous lanthanum sulfate, β-La₂(SO₄)₃, utilized DFT calculations to elucidate its electronic properties. The calculations predicted that β-La₂(SO₄)₃ is a dielectric material with a wide bandgap of over 6.4 eV. mdpi.comresearchgate.net This theoretical finding was consistent with experimental results from processing the material with the Kubelka-Munk function, which indicated a fundamental absorption edge above this energy. mdpi.comresearchgate.net The electronic structure and the Brillouin zone for this polymorph were also successfully calculated. mdpi.com

While not specific to the sulfate, DFT studies on other lanthanum compounds provide context for the methodology's utility. For instance, calculations on lanthanum sulfides (LaS and La₃S₄) predicted metallic properties, which aligned with experimental observations. unomaha.edu In related systems like lanthanum phosphate (B84403) (LaPO₄) doped with europium, DFT has been used to calculate structural and optical properties, showing that doping can introduce impurity energy levels that decrease the band gap. researchgate.net Similarly, DFT modeling of doped lanthanum chromite (LaCrO₃) has been effective in estimating its optical gap. acs.org These examples underscore the reliability of DFT in predicting the electronic and optical characteristics of lanthanum-based materials.

Table 1: Predicted Electronic Properties of β-La₂(SO₄)₃ via DFT

| Property | Predicted Value/Characteristic | Source(s) |

| Material Type | Dielectric | mdpi.comresearchgate.net |

| Bandgap | > 6.4 eV | mdpi.comresearchgate.netkirensky.ru |

A Potential Energy Surface (PES) is a fundamental concept in computational chemistry that maps the energy of a system as a function of the positions of its nuclei. wayne.edulongdom.org By mapping the PES, researchers can identify stable structures (minima), transition states (saddle points), and the lowest energy pathways for chemical reactions. wayne.edu

For this compound, PES calculations have been applied to understand the mechanism of water diffusion within its crystal structure. A theoretical analysis based on DFT mapped the PES for water migration in La₂(SO₄)₃, identifying three primary pathways for this process. rsc.org The potential energy barriers for these diffusion paths were calculated, providing quantitative insight into the kinetics of hydration and dehydration. rsc.org

Table 2: Calculated Potential Energy Barriers for Water Diffusion in La₂(SO₄)₃

| Diffusion Path | Calculated Potential Barrier (eV) | Source(s) |

| Path 1 | 0.27 | rsc.org |

| Path 2 | 0.81 | rsc.org |

| Path 3 | 1.50 | rsc.org |

These calculations reveal that the reaction pathway with the lowest energy barrier (Path 1) corresponds to an oscillatory transfer of water molecules between adjacent sites, while Path 2 is responsible for creating one-dimensional water channels within the crystal. rsc.org This detailed understanding of reaction mechanisms is crucial for controlling processes like hydration.

DFT is also a powerful tool for analyzing the nature of chemical bonds and the distribution of electron charge density within a molecule. This information reveals insights into molecular reactivity and intermolecular interactions.

In studies of hydrated this compound clusters, [La(SO₄)ₘ·(H₂O)ₙ]⁽³⁻²ᵐ⁾, DFT calculations have been employed to examine how bonding changes upon hydration. nih.gov When moving from a gas-phase model to a solvent model (Polarizable Continuum Model), the calculations showed an expansion of the lanthanum-water oxygen bond distance (R(La-O)H₂O) and a contraction of the lanthanum-sulfate oxygen bond distance (R(La-O)SO₄). nih.gov This indicates a redistribution of charge and a change in bond strengths as the this compound unit interacts with the surrounding water molecules.

The methodology for this type of analysis is well-established. For example, in studies of other lanthanum complexes, DFT has been used to calculate molecular electrostatic potential (MEP) surfaces, which visualize the charge distribution and predict reactive sites. icm.edu.pl Furthermore, analyses such as Bader charge analysis can quantify the charge transfer between atoms, determining the ionic and covalent character of bonds. iphy.ac.cn In lanthanum-hydroxyamide complexes, DFT calculations of partial charge distribution revealed that a double-bonded oxygen atom possesses a higher electron density, making it the primary site for bonding with the lanthanum ion. researchgate.net These approaches provide a detailed picture of the electronic interactions governing the structure and reactivity of this compound.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. This technique is particularly suited for studying dynamic processes, such as diffusion and the behavior of substances in solution.

First-principles molecular dynamics (FPMD), a method that uses DFT to calculate forces, has been used to simulate the diffusion of water within the this compound crystal lattice. These simulations have shown that water molecules can migrate through the La₂(SO₄)₃ crystal while maintaining their molecular integrity. rsc.org

A key finding from these simulations was the identification of one-dimensional channels along the cdnsciencepub.com crystallographic direction, which facilitate rapid water transport. rsc.org The diffusivity of water along these channels was estimated to be approximately 10⁻¹⁰ cm²/s⁻¹ at a temperature of 523 K. rsc.org This theoretical result provides a microscopic explanation for the experimentally observed fast hydration and dehydration reactions of this compound, attributing it to the presence of these internal water channels in the bulk material. rsc.org

When dissolved in water, the ions of this compound interact dynamically with the surrounding water molecules and with each other. MD simulations have been crucial in characterizing these interactions.

Simulations of aqueous this compound solutions have revealed that the lanthanum ion (La³⁺) has a greater tendency to coordinate with the oxygen atoms of the sulfate ions (SO₄²⁻) than with the oxygen atoms of water molecules. nih.gov This preference indicates the formation of stable ion pairs in solution. The results from MD simulations are consistent with DFT calculations, which show that hydrated this compound clusters exist predominantly as contact ion pairs (CIP), where the lanthanum and sulfate ions are in direct contact. nih.gov

Further MD simulations determined the average coordination number of water molecules around the La³⁺ ion to be 6.075, providing a precise picture of the local hydration environment. nih.gov Studies on other lanthanide salts have also used MD to probe ion association, showing that the affinity between the lanthanide cation and the anion is a key factor in the solution's structure. acs.org The strong electrostatic attraction between the trivalent lanthanum cation and the divalent sulfate anion leads to significant ion pair formation, a behavior that MD simulations effectively capture. nih.govosti.gov

: Quantum Chemical Cluster Calculations for Solution Species

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as powerful tools for elucidating the complex behavior of this compound in aqueous solutions. researchgate.net These computational methods allow for the detailed examination of molecular-level interactions, providing insights into the structure, stability, and energetics of various hydrated lanthanum-sulfate species that are often difficult to characterize solely through experimental means. By modeling clusters of ions and solvent molecules, researchers can predict geometries, binding energies, and thermodynamic properties, which are fundamental to understanding the speciation of lanthanum in sulfate-containing environments. researchgate.netumanitoba.ca

Structure and Stability of Hydrated Lanthanum-Sulfate Clusters

In aqueous solutions, lanthanum(III) ions and sulfate anions associate to form various clusters, including outer-sphere complexes (OSCs), where the ions are separated by at least one water molecule, and inner-sphere complexes (ISCs), where direct contact occurs. researchgate.netsargcoop.org Raman spectroscopy, in conjunction with DFT calculations, has been instrumental in identifying these species. For instance, in La₂(SO₄)₃ solutions, a Raman band at 980 cm⁻¹ is attributed to the free sulfate ion, while a distinct shoulder at 991 cm⁻¹ indicates the formation of an inner-sphere complex. researchgate.net

The fundamental hydrated lanthanum ion itself, [La(H₂O)₉]³⁺ , adopts a tricapped trigonal prismatic geometry, which is a common starting point for modeling the substitution of water molecules by sulfate ligands. researchgate.netmdpi.com The stability of the resulting sulfato-complexes is crucial for processes like ion exchange and separation of rare earth elements. researchgate.net

| Cluster/Process | Proposed Formula | Description | Thermodynamic Parameter | Value | Source |

|---|---|---|---|---|---|

| Aqua Ion | [La(H₂O)₉]³⁺ | Fully hydrated lanthanum ion. | - | - | researchgate.netnih.gov |

| Inner-Sphere Complex | [LaSO₄(H₂O)₇]⁺ | Model for a 1:1 lanthanum-sulfate complex. | - | - | researchgate.net |

| Inner-Sphere Complex | [La(SO₄)₂(H₂O)₅]⁻ | Model for a 1:2 lanthanum-sulfate complex. | - | - | researchgate.net |

| OSC ↔ ISC Equilibrium | [La(OH₂)SO₄]⁺ ↔ [LaOSO₃]⁺ + H₂O | Equilibrium between outer-sphere and inner-sphere complexes. | ΔH⁰ | 18.6 kJ·mol⁻¹ | researchgate.net |

| ΔS⁰ | 62.1 J·mol⁻¹·K⁻¹ | researchgate.net |

Hydration Energy and Solvation Shell Characterization

The solvation of this compound in water involves the complex interplay of ion-water and ion-ion interactions, which can be effectively studied using quantum chemical cluster calculations. The characterization of the solvation shells around both the lanthanum cation and the sulfate anion is essential for understanding the system's behavior.

The bare La³⁺ ion in aqueous solution is characterized by a well-defined first solvation shell consisting of nine water molecules, forming the [La(H₂O)₉]³⁺ cluster. nih.gov Experimental and theoretical studies confirm a tricapped trigonal prismatic arrangement for these water molecules. mdpi.comresearchgate.net The average La-O bond distance in this aqua-ion has been determined by EXAFS (Extended X-ray Absorption Fine Structure) spectroscopy to be approximately 2.54 Å. researchgate.net

The sulfate dianion (SO₄²⁻) also has a distinct hydration structure. An isolated SO₄²⁻ is electronically unstable, and computational studies show that a minimum of three water molecules are required to stabilize the dianion in the gas phase. nsf.govnih.gov As more water molecules are added, a solvation shell forms. A significant charge transfer occurs from the sulfate ion to the water molecules, primarily within the first solvation shell, which is considered closed when it contains 12 water molecules. nsf.govnih.gov At this point, the sulfate dianion has lost about 0.25 |e| of its charge to the surrounding solvent. nih.gov

| Ion/Cluster | Property | Value | Method/Source |

|---|---|---|---|

| [La(H₂O)₉]³⁺ | Coordination Number (H₂O) | 9 | nih.gov |

| La-O Bond Distance | ~2.54 Å | EXAFS researchgate.net | |

| SO₄²⁻(H₂O)n | Min. H₂O for Stabilization | 3 | Computational nsf.govnih.gov |

| First Solvation Shell Closure | n = 12 | Computational nsf.govnih.gov | |

| Charge Transfer at n=12 | ~0.25 |e| from SO₄²⁻ | Computational nih.gov |

Solution Chemistry and Complexation Equilibria of Lanthanum with Sulfate

Aqueous Speciation and Stoichiometry of Lanthanum-Sulfate Complexes

In aqueous environments, lanthanum(III) ions (La³⁺) interact with sulfate (B86663) ions (SO₄²⁻) to form a series of complexes. The primary species observed are LaSO₄⁺ and La(SO₄)₂⁻. acs.org The formation of these complexes is a stepwise process, and their relative abundance is dependent on the total concentrations of lanthanum and sulfate. rsc.org

The stoichiometry of these complexes, which describes the quantitative relationship between the reactants and products in the complexation reaction, is fundamental to understanding the system's chemistry. numberanalytics.com Studies have employed various techniques, including nanoelectrospray ionization mass spectrometry (nanoESI-MS), to detect and characterize these aqueous species. acs.org For instance, nanoESI-MS has successfully identified gaseous species containing LaSO₄⁺, confirming the formation of this complex in solution. acs.org

The degree of complex formation, or the amount of sulfate bound to lanthanum, can be quantified. In a dilute solution of lanthanum sulfate, the concentration of the sulfato-complex increases with temperature, while the concentration of "free" sulfate decreases, indicating an endothermic complex formation process. rsc.org At 24°C, approximately 25% of the sulfate is present in the form of La³⁺–sulfato complex species, and this increases to about 42% at 98.0°C. rsc.org

Several methods have been utilized to determine these constants for lanthanum-sulfate complexes, including conductimetry, solvent extraction, and UV absorption. acs.org The values obtained often vary depending on the experimental conditions, particularly the ionic strength of the solution. acs.org

A study using nanoESI-MS determined the formation constant for LaSO₄⁺(aq) and extrapolated it to zero ionic strength (I=0), yielding a value of log β₁ = 3.5 ± 0.3. acs.org This value is in general agreement with other reported values which range from 3.35 to 3.82 for log β₁ at zero ionic strength. acs.org The stepwise formation constant for the second complex, log K₂, has been reported to be between 1.78 and 1.85. acs.org

Table 1: Selected Formation Constants for Lanthanum-Sulfate Complexes

| Complex | log β₁ (I=0) | log K₂ (I=0) | Reference |

|---|---|---|---|

| LaSO₄⁺ | 3.5 ± 0.3 | - | acs.org |

| LaSO₄⁺ | 3.35 - 3.82 | - | acs.org |

| La(SO₄)₂⁻ | - | 1.78 - 1.85 | acs.org |

Lanthanum-sulfate complexes can exist as either inner-sphere or outer-sphere complexes, a distinction based on the proximity of the ligand to the metal ion. In an inner-sphere complex, the sulfate ion directly binds to the lanthanum ion, with no water molecules in between. wikipedia.org Conversely, in an outer-sphere complex, one or more water molecules separate the lanthanum and sulfate ions. wikipedia.org

Spectroscopic studies, particularly Raman spectroscopy, have been instrumental in differentiating between these two types of complexes. The formation of inner-sphere complexes is often associated with a more significant change in the vibrational frequencies of the participating ions. rsc.org For this compound, evidence points towards the formation of inner-sphere complexes, where the sulfate ion acts as a monodentate ligand. rsc.org This is supported by the observation of a distinct band in the Raman spectrum assigned to the inner-sphere complex [La(OH₂)₈OSO₃]⁺. rsc.org

The tendency for a ligand to form an inner-sphere complex with a lanthanide ion appears to be related to the basicity of the ligand. iaea.org Sulfate, with a pKa2 of 1.9, is considered sufficiently basic to favor the formation of inner-sphere complexes with lanthanides. iaea.org

Ligand Competition and Anion Influence on Lanthanum Complexation

The complexation of lanthanum with sulfate can be influenced by the presence of other anions in the solution, which compete for coordination with the La³⁺ ion. The relative strength of these competing interactions determines the dominant species in the solution.

Anions such as chloride (Cl⁻), nitrate (B79036) (NO₃⁻), and various carboxylates can compete with sulfate for lanthanum. mdpi.comcapes.gov.br Generally, the complexes formed between lanthanum and monovalent anions like chloride and nitrate are weaker than those formed with sulfate. mdpi.comacs.org

Chloride and Nitrate: These anions typically form outer-sphere complexes with lanthanide ions. iaea.orgresearchgate.net The formation constants for lanthanum chloride and nitrate complexes are significantly lower than for this compound complexes, indicating a weaker interaction. acs.orgmdpi.com For example, the adsorption of lanthanum onto bentonite (B74815) is more favorable in a sulfate system compared to a nitrate system, suggesting that sulfate is a stronger complexing agent for lanthanum than nitrate. mdpi.com

Carboxylates: Carboxylic acids can form inner-sphere complexes with lanthanides. iaea.org Some carboxylates, such as formate, acetate, and propionate, have been shown to interfere with the precipitation of lanthanum fluoride, indicating complex formation with lanthanum. capes.gov.br The stability of these complexes will depend on the specific carboxylate ligand.

The presence of these competing anions can reduce the extent of lanthanum-sulfate complexation by forming their own complexes with lanthanum, thereby decreasing the concentration of free La³⁺ available to bind with sulfate.

Thermodynamic Characterization of Complex Formation (e.g., Enthalpy, Entropy Changes)

The formation of lanthanum-sulfate complexes is accompanied by changes in thermodynamic properties such as enthalpy (ΔH) and entropy (ΔS). These parameters provide insight into the driving forces behind the complexation reaction.

The formation of inner-sphere lanthanum-sulfate complexes is an endothermic process, meaning it absorbs heat (positive ΔH). rsc.org This is often attributed to the energy required to remove water molecules from the hydration spheres of the lanthanum and sulfate ions. osti.gov The process is driven by a significant positive change in entropy (positive ΔS), which results from the release of these water molecules into the bulk solvent. rsc.orgosti.gov

For the equilibrium between the outer-sphere and inner-sphere this compound complexes, [La(OH₂)SO₄]⁺ ↔ [LaOSO₃]⁺, the thermodynamic parameters have been determined as ΔH⁰ = 18.6 kJ mol⁻¹ and ΔS⁰ = 62.1 J mol⁻¹ K⁻¹. rsc.org The positive enthalpy change confirms the endothermic nature of the inner-sphere complex formation, while the positive entropy change indicates that the process is entropically driven. rsc.orgresearcher.life This is a characteristic feature of "hard acid" (La³⁺) and "hard base" (SO₄²⁻) interactions. osti.gov

Table 2: Thermodynamic Parameters for Lanthanum-Sulfate Complex Formation

| Reaction | ΔH⁰ (kJ mol⁻¹) | ΔS⁰ (J mol⁻¹ K⁻¹) | Reference |

|---|---|---|---|

| [La(OH₂)SO₄]⁺ ↔ [LaOSO₃]⁺ | 18.6 | 62.1 | rsc.org |

Ionic Strength and pH Effects on Aqueous Lanthanum Speciation

The speciation of lanthanum in aqueous solutions, including its complexation with sulfate, is significantly influenced by the ionic strength and pH of the medium.

Ionic Strength: The stability of lanthanum-sulfate complexes generally decreases with increasing ionic strength. acs.org This is a common phenomenon for ion association reactions and is accounted for in thermodynamic models using activity coefficient corrections, such as the Specific Ion Interaction Theory (SIT). acs.orgcdnsciencepub.com Experimental studies on lanthanide-humic substance binding have also shown that ionic strength can affect complex stability. acs.org

pH: The pH of the solution plays a crucial role in lanthanum speciation, primarily by influencing the hydrolysis of the La³⁺ ion and the protonation state of the ligands. mdpi.com In the case of sulfate, at very low pH, the formation of bisulfate (HSO₄⁻) would reduce the concentration of free sulfate available for complexation. However, in the typical pH range for many natural waters, sulfate exists predominantly as SO₄²⁻. core.ac.uk The adsorption of lanthanum onto surfaces, which is a competing process to complexation in solution, is also highly pH-dependent. mdpi.com At low pH values (e.g., pH < 3.5), aqueous lanthanide species are often positively charged sulfate complexes like [LnSO₄]⁺. qmul.ac.uk As the pH increases, hydrolysis can lead to the formation of hydroxo-lanthanum species, further complicating the speciation. scholaris.ca

Advanced Functional Applications of Lanthanum Sulfate Materials

Nonlinear Optical (NLO) Materials

Lanthanum sulfate (B86663) and its derivatives have emerged as a significant class of materials in the field of nonlinear optics (NLO), demonstrating potential for applications in advanced photonic and laser technologies. acs.orgrsc.orgamericanelements.comresearchgate.netwikipedia.org These materials are of particular interest for their ability to generate ultraviolet (UV) and deep-UV light through processes like second-harmonic generation (SHG). acs.orgnih.gov The noncentrosymmetric crystal structure, a prerequisite for second-order NLO properties, is a key characteristic of promising lanthanum sulfate-based NLO materials. acs.orgnih.gov

Second-Harmonic Generation (SHG) Efficiency

The efficiency of second-harmonic generation, a process that converts two photons of a lower frequency into a single photon of twice the frequency, is a critical metric for NLO materials. Certain this compound compounds have shown notable SHG efficiencies. For instance, the cesium this compound crystal, CsLa(SO₄)₂, exhibits an SHG efficiency that is 0.6 times that of potassium dihydrogen phosphate (B84403) (KDP), a widely used benchmark NLO material. acs.orgnih.gov This level of efficiency, combined with its transparency in the UV spectrum, positions it as a candidate for frequency conversion applications in the UV range. acs.org The introduction of highly polarizable d¹⁰ metal cations into sulfate compounds has also been explored as a strategy to significantly enhance the SHG response. nih.gov

Table 1: Second-Harmonic Generation (SHG) Efficiency of a this compound Compound

| Compound | SHG Efficiency (relative to KDP) |

|---|---|

| CsLa(SO₄)₂ | 0.6x |

Birefringence Properties and Phase Matching Potential

Birefringence, the optical property of a material having a refractive index that depends on the polarization and propagation direction of light, is crucial for achieving phase matching in NLO processes. rsc.orgrp-photonics.com Phase matching ensures that the fundamental and second-harmonic waves remain in phase as they travel through the crystal, maximizing the efficiency of frequency conversion. rp-photonics.comyoutube.com this compound-based crystals have demonstrated favorable birefringence for such applications. CsLa(SO₄)₂ possesses a birefringence of 0.026 at a wavelength of 546 nm. acs.orgnih.gov This property is essential for its potential in generating UV lasers through direct SHG processes. rsc.org The ability to engineer an appropriate level of birefringence is a key challenge in the development of NLO materials for short-wavelength applications. rsc.orgresearchgate.net

Table 2: Birefringence Properties of a this compound Compound

| Compound | Birefringence (at 546 nm) |

|---|---|

| CsLa(SO₄)₂ | 0.026 |

Structure-Property Relationships Governing NLO Response

The nonlinear optical response of this compound materials is intrinsically linked to their crystal structure. The arrangement of atoms in a noncentrosymmetric lattice is a fundamental requirement for observing second-order NLO effects. acs.orgnih.gov In CsLa(SO₄)₂, the crystal structure belongs to the noncentrosymmetric space group Pmn2₁. acs.org The asymmetric coordination of the lanthanum ion within this framework, specifically as La[SO₄]₇, contributes to the material's NLO properties. acs.orgnih.gov

Proton Conductors

This compound-containing materials have been identified as promising candidates for applications as proton conductors, which are essential components in various electrochemical devices, including fuel cells. rsc.orgamericanelements.comresearchgate.netresearchgate.net Their ability to facilitate the transport of protons is a key feature that is being actively researched. acs.orgnih.gov

Proton Transport Mechanisms in Sulfate Frameworks

The mechanism of proton transport in this compound-based frameworks is closely tied to their structure and the presence of proton-donating and -accepting groups. The incorporation of sulfate ions into the framework of coordination polymers is an effective strategy for enhancing proton conductivity. acs.orgnih.gov These sulfate groups, along with coordinated and lattice water molecules, create pathways for proton hopping. researchgate.net

In certain lanthanide-sulfate-nitrilo(trismethylenephosphonates), high proton conductivity values between 10⁻³ and 10⁻² S·cm⁻¹ at 80 °C and 95% relative humidity have been observed. acs.orgnih.govresearchgate.net The proton transport in these materials is facilitated by a network of hydrogen bonds involving the sulfate ions, phosphonate (B1237965) groups, and water molecules. The acidic protons from hydrogen sulfate and phosphonic acids act as the primary charge carriers. acs.org The ordered arrangement of host sulfate groups, guest molecules, and water molecules creates efficient pathways for proton transfer within the crystal structure. researchgate.net

Table 3: Proton Conductivity of Lanthanide-Sulfate-Nitrilo(trismethylenephosphonates)

| Temperature (°C) | Relative Humidity (%) | Proton Conductivity (S·cm⁻¹) |

|---|---|---|

| 80 | 95 | 10⁻³ - 10⁻² |

Integration into Proton Exchange Membrane Fuel Cells (PEMFCs)

Proton Exchange Membrane Fuel Cells (PEMFCs) are a type of fuel cell being developed for transportation and other applications, which rely on a proton-conducting membrane as the electrolyte. wikipedia.org Lanthanum-containing materials are being explored to enhance the performance of these fuel cells. mining.com Specifically, this compound-based materials have been investigated as fillers for Nafion-based composite membranes. acs.orgresearchgate.net

Thin Film Technologies

This compound and its related compounds are integral to the advancement of thin film technologies, offering unique properties that are beneficial for various applications, especially in the realm of energy conversion. The ability to deposit thin, uniform films of these materials is crucial for their integration into functional devices.

Deposition Techniques for this compound Films

While direct deposition of this compound thin films is a specialized area of research, various techniques have been successfully employed for depositing thin films of related lanthanum compounds, such as lanthanum sulfide (B99878), which provide insights into potential methods for this compound. These techniques can be broadly categorized into physical and chemical deposition methods.

Chemical Deposition Techniques: These methods involve the chemical reaction of precursors to form the desired film on a substrate.

Spray Pyrolysis: This technique involves spraying a solution containing the precursors onto a heated substrate. For instance, lanthanum sulfide thin films have been prepared using an aqueous solution of lanthanum chloride and thioacetamide. researchgate.net The substrate temperature and solution concentration are critical parameters that influence the film's properties. researchgate.net As-deposited films are often amorphous and require annealing to achieve a polycrystalline structure. researchgate.net

Metal-Organic Chemical Vapor Deposition (MOCVD): In MOCVD, volatile organometallic precursors are transported in the vapor phase to the substrate, where they decompose to form the thin film. This technique has been used to deposit lanthanum sulfide thin films, with the substrate temperature and the nature of the substrate being key parameters for obtaining well-defined crystalline phases. researchgate.netresearchgate.net

Sol-Gel Process: This method involves the creation of a 'sol' (a colloidal suspension of solid particles in a liquid) which is then deposited on a substrate, typically by dip-coating or spin-coating. Subsequent heat treatment converts the 'sol' into a dense or porous film. The sol-gel route has been employed to synthesize strontium-substituted lanthanum ferromanganites for solid oxide fuel cell (SOFC) applications. core.ac.uk

Chemical Bath Deposition (CBD): This technique involves the immersion of a substrate into a solution containing the precursors, where the film forms on the substrate surface through a controlled chemical reaction. Lanthanum sulfide films for supercapacitor applications have been fabricated using this method. researchgate.net

Chemical Nanocluster Deposition: This method involves the mixing of precursor solutions to form nanoclusters which then deposit onto a substrate. Lanthanum sulfide films have been created by pumping aqueous solutions of lanthanum chloride and sodium sulfide into a T-mixer, with the residence time being a key parameter to control the deposition rate. oregonstate.edu

Physical Deposition Techniques: These methods involve the transfer of material from a source to the substrate without a chemical reaction.

Thermal Evaporation: This technique involves heating the source material in a vacuum until it evaporates, and the vapor then condenses on the substrate to form a thin film. researchgate.net

Pulsed Laser Deposition (PLD): In PLD, a high-power laser is used to ablate a target material, creating a plasma plume that deposits onto a substrate. This technique has been used to prepare thin films of lanthanum oxyhalide phosphors. ufs.ac.za

| Deposition Technique | Description | Precursors/Source Material (Example for related compounds) | Key Parameters | References |

|---|---|---|---|---|

| Spray Pyrolysis | A solution containing precursors is sprayed onto a heated substrate. | Lanthanum chloride, Thioacetamide | Substrate temperature, solution concentration | researchgate.netresearchgate.net |

| MOCVD | Volatile organometallic precursors decompose on a heated substrate. | [La(bipy)(S2CNEt2)3] | Substrate temperature, nature of substrate | researchgate.netresearchgate.net |

| Sol-Gel | A colloidal suspension is deposited and then heat-treated. | Metal salt precursors in a polymerizable organic matrix | Viscosity of the sol, withdrawal speed (dip-coating) | core.ac.uk |

| Chemical Bath Deposition | Substrate is immersed in a solution where a chemical reaction forms the film. | Lanthanum chloride, Sodium thiosulfate | Bath temperature, pH, deposition time | researchgate.net |

| Pulsed Laser Deposition | A high-power laser ablates a target material, and the resulting plasma deposits on a substrate. | Target of the desired material (e.g., LaOCl:Bi) | Laser fluence, background gas pressure, substrate temperature | ufs.ac.za |

Catalysis and Electrochemical Applications

This compound and its derivatives exhibit significant potential in catalysis and various electrochemical applications, driven by the unique electronic and chemical properties of the lanthanum ion.

Catalytic Activity in Specific Reactions

This compound is recognized as a vital component in various catalytic processes, particularly in the petrochemical industry for refining and in a range of organic synthesis reactions. nbinno.com It serves as a catalyst in chemical reactions, enhancing reaction rates and improving yields. chemimpex.com

One notable example is the use of lanthanum dodecyl sulfate (LDDS) as a water-tolerant Lewis acid catalyst for the synthesis of isopropyl chloroacetate (B1199739) through the esterification of chloroacetic acid and isopropanol (B130326). scielo.br Research has shown that under optimized conditions, including a 1.2/1 molar ratio of isopropanol to chloroacetic acid and 1.0% catalyst, an esterification conversion of 98.3% can be achieved. scielo.br This demonstrates the high catalytic activity of LDDS, which is comparable to that of a Brønsted acid. scielo.br

| Catalyst | Reaction | Substrates | Key Findings | Reference |

|---|---|---|---|---|

| Lanthanum Dodecyl Sulfate (LDDS) | Esterification | Chloroacetic acid and Isopropanol | Achieved 98.3% conversion to isopropyl chloroacetate, demonstrating high catalytic activity as a water-tolerant Lewis acid. | scielo.br |

Furthermore, lanthanum-based catalysts are employed in various other organic transformations. For example, lanthanum(III) catalysts have shown high efficiency and chemoselectivity in transesterification reactions. researchgate.net While not exclusively this compound, these studies highlight the catalytic potential of the lanthanum ion. Lanthanum oxide, a related compound, is used in fluid catalytic cracking (FCC) processes in the petroleum refining industry to enhance the cracking efficiency of heavy hydrocarbons into valuable fuels like gasoline. stanfordmaterials.com

Electrochemical Activity in Advanced Materials

The electrochemical properties of lanthanum-containing materials are being harnessed for the development of advanced energy storage and conversion devices.

In the context of supercapacitors , lanthanum sulfide (La2S3) films have been investigated as electrode materials. researchgate.net Air-annealed La2S3 electrodes have demonstrated a maximum specific capacitance of 294 Fg⁻¹ at a scan rate of 5 mVs⁻¹ with good electrochemical stability. researchgate.net The porous, spongy network of the film enhances its supercapacitive performance. researchgate.net

For lithium-sulfur (Li-S) batteries , the introduction of lanthanum nitrate (B79036) as an electrolyte additive has been shown to stabilize the surface of the lithium anode. nih.gov This leads to the formation of a composite passivation film of lanthanum/lithium sulfides, which slows down the electrochemical dissolution/deposition reactions on the lithium anode, thereby improving the cycle stability of the battery. nih.gov

In solid oxide fuel cells (SOFCs) , lanthanum-based cathode powders are utilized in various electrochemical applications. fuelcellmaterials.com These materials, often with a perovskite structure, exhibit high ionic and electronic conductivity, as well as catalytic activity for the oxygen reduction reaction. fuelcellmaterials.com

Optical and Luminescent Materials (e.g., Phosphors, Luminescent Frameworks)